molecular formula C16H12O5 B7759515 6-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-4H-chromen-4-one CAS No. 63046-11-7

6-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-4H-chromen-4-one

Cat. No.: B7759515
CAS No.: 63046-11-7
M. Wt: 284.26 g/mol
InChI Key: KKRDHOHXRPHWRL-UHFFFAOYSA-N
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Description

6-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-4H-chromen-4-one is a compound that belongs to the class of chromones, which are known for their diverse biological activities. This compound is a hybrid of ferulic acid and esculetin, both of which are known for their pharmacological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-4H-chromen-4-one involves the esterification reaction of protected ferulic acid with esculetin in the presence of triethylamine in dichloromethane. The reaction is followed by deprotection using 3M hydrochloric acid. This method yields the compound in a 61% yield .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure consistent and high-yield production.

Chemical Reactions Analysis

Types of Reactions

6-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-4H-chromen-4-one can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the hydroxyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives of the chromone structure.

    Reduction: Reduced forms of the chromone, potentially leading to dihydrochromones.

    Substitution: Substituted chromone derivatives with various functional groups.

Scientific Research Applications

6-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-4H-chromen-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-4H-chromen-4-one involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-4H-chromen-4-one is unique due to its hybrid structure, combining the beneficial properties of both ferulic acid and esculetin. This hybrid nature enhances its biological activities, making it a compound of significant interest in various fields of research .

Properties

IUPAC Name

6-hydroxy-2-(4-hydroxy-3-methoxyphenyl)chromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O5/c1-20-16-6-9(2-4-12(16)18)15-8-13(19)11-7-10(17)3-5-14(11)21-15/h2-8,17-18H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKRDHOHXRPHWRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00358634
Record name 6-hydroxy-2-(4-hydroxy-3-methoxyphenyl)chromen-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00358634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63046-11-7
Record name 6-hydroxy-2-(4-hydroxy-3-methoxyphenyl)chromen-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00358634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-4H-chromen-4-one
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6-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-4H-chromen-4-one
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6-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-4H-chromen-4-one
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6-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-4H-chromen-4-one
Reactant of Route 6
6-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-4H-chromen-4-one

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